5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H9NO5S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitrophenoxy group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a nitrophenol reacts with a suitable leaving group on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects.
Material Science: In organic semiconductors, the compound’s electronic properties are influenced by the conjugation of the thiophene ring and the nitrophenoxy group.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the nitrophenoxy group, making it less versatile in terms of functionalization.
4-Nitrophenoxyacetic acid: Contains a similar nitrophenoxy group but lacks the thiophene ring, affecting its electronic properties.
5-Bromothiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of the nitrophenoxy group, leading to different reactivity and applications.
Uniqueness
5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring and the nitrophenoxy group, which imparts distinct electronic and chemical properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid (CAS No. 934155-61-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H11N1O4S, with a molecular weight of 265.29 g/mol. The compound features a thiophene ring substituted with a nitrophenoxy group, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H11N1O4S |
Molecular Weight | 265.29 g/mol |
CAS Number | 934155-61-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene core and subsequent functionalization with nitrophenyl groups. The general synthetic route can be summarized as follows:
- Formation of Thiophene Derivative : Starting from commercially available thiophene derivatives, the carboxylic acid group is introduced through electrophilic substitution reactions.
- Nitration : The nitrophenyl moiety is synthesized by nitrating phenol derivatives under controlled conditions.
- Coupling Reaction : The final coupling reaction between the thiophene derivative and the nitrophenyl compound yields the target product.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing thiophene moieties have shown enhanced radical scavenging activities, surpassing well-known antioxidants like ascorbic acid . This suggests that this compound may also possess similar antioxidant capabilities.
Anticancer Activity
Studies have highlighted the anticancer potential of thiophene derivatives. For example, compounds with analogous structures were tested against various cancer cell lines, including glioblastoma and breast cancer cells, demonstrating cytotoxic effects . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study investigated a series of thiophene-based compounds for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been well-documented. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, indicating potential for development as antibacterial agents .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it can modulate ROS levels in cells, thereby influencing cell survival and apoptosis.
- Receptor Interaction : It may interact with cellular receptors that play pivotal roles in signaling pathways related to cancer and inflammation.
Properties
IUPAC Name |
5-[(4-nitrophenoxy)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCCJPLIMBMCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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